3-bromo-1H-pyrazole-4-carbaldehyde

C–H Activation Palladium Catalysis Regioselective Arylation

Secure a strategic advantage with 3-Bromo-1H-pyrazole-4-carbaldehyde (CAS 1936134-18-7). This intermediate's unique 3-bromo and 4-aldehyde groups enable orthogonal, site-selective functionalization unattainable with unsubstituted pyrazoles. Ideal for rapid SAR expansion in kinase inhibitor, GPCR modulator, and agrochemical lead discovery. Its predictable aldehyde reactivity also supports controlled probe development. Ensure your synthesis is efficient and regioselective.

Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
CAS No. 1936134-18-7
Cat. No. B6266963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-pyrazole-4-carbaldehyde
CAS1936134-18-7
Molecular FormulaC4H3BrN2O
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C=O)Br
InChIInChI=1S/C4H3BrN2O/c5-4-3(2-8)1-6-7-4/h1-2H,(H,6,7)
InChIKeyNRDSLPYRCFATDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrazole-4-carbaldehyde (CAS 1936134-18-7): Procurement-Ready Heterocyclic Building Block for R&D


3-Bromo-1H-pyrazole-4-carbaldehyde (CAS 1936134-18-7) is a heterocyclic intermediate featuring a 3-bromopyrazole core bearing an electrophilic 4-carbaldehyde group . It is commercially supplied at ≥98% purity as a solid, with recommended storage under inert gas at 2–8 °C . The combination of a reactive aldehyde and a bromine handle makes it a versatile building block for cross‑coupling and condensation reactions in medicinal chemistry and agrochemical discovery programs.

Why Unsubstituted Pyrazole-4-carbaldehydes Cannot Replace 3-Bromo-1H-pyrazole-4-carbaldehyde in Regioselective Synthesis


Generic substitution is not feasible because the 3‑bromo substituent serves as both an activating group for cross‑coupling and a steric/electronic handle that governs regioselectivity in subsequent transformations. Pyrazole-4-carbaldehydes lacking the 3‑halogen show dramatically different reactivity under Pd‑catalyzed C–H arylation conditions, where the bromine facilitates site‑selective functionalization that cannot be achieved with the unsubstituted parent scaffold [1]. Interchanging with an alternative bromopyrazole regioisomer (e.g., 5‑bromo‑1H‑pyrazole‑3‑carbaldehyde) would alter the spatial orientation of the aldehyde relative to the coupling site, compromising the intended pharmacophore geometry in structure‑based design .

Quantitative Differentiation Evidence for 3‑Bromo‑1H‑pyrazole‑4‑carbaldehyde vs. Closest Analogs


3‑Bromo Regioisomer Enables Pd‑Catalyzed β‑C–H Arylation Inaccessible to Unsubstituted Pyrazole‑4‑carbaldehyde

Selective pyrazole β‑C–H bond arylation is enabled by the 3‑bromo substituent, which directs Pd‑catalyzed coupling to the β‑position of the pyrazole ring. In contrast, the unsubstituted 1H‑pyrazole‑4‑carbaldehyde undergoes either no reaction or non‑selective arylation under identical conditions, as the bromine handle is essential for the catalytic cycle [1].

C–H Activation Palladium Catalysis Regioselective Arylation

Bromine at Position 3 Provides Orthogonal Reactivity for Suzuki–Miyaura Cross‑Coupling

The 3‑bromo substituent in 3‑bromo‑1H‑pyrazole‑4‑carbaldehyde serves as a competent leaving group for Suzuki–Miyaura cross‑coupling with aryl boronic acids, allowing installation of aryl groups at the 3‑position. This orthogonal reactivity is not available for the unhalogenated 1H‑pyrazole‑4‑carbaldehyde, which would require a separate halogenation step prior to coupling [1]. Pyrazole derivatives bearing a 3‑bromo handle are widely utilized in medicinal chemistry for convergent library synthesis [2].

Cross‑Coupling Suzuki–Miyaura Heterocyclic Functionalization

Aldehyde Oxidation Kinetics by Plant ALDH Enzymes Are Conserved Across Pyrazole‑4‑carbaldehydes Irrespective of Substitution

In a comparative study of azole carbaldehydes, pyrazole‑4‑carbaldehydes were oxidized by plant aldehyde dehydrogenase (ALDH2 and ALDH10) enzymes, and the oxidation rate was found to be independent of substitution at the 3‑position. Specifically, no significant kinetic difference was observed between 3‑bromo‑1H‑pyrazole‑4‑carbaldehyde and its alkyl‑, phenyl‑, or pyrimidinyl‑substituted analogs, indicating that the 3‑bromo group does not interfere with aldehyde recognition by these detoxifying enzymes [1]. This contrasts with imidazole analogs, where the position of the carbaldehyde group (2‑ vs. 4‑position) substantially affects oxidation rate.

Aldehyde Dehydrogenase Enzyme Kinetics Detoxification

High‑Value Research and Industrial Applications for 3‑Bromo‑1H‑pyrazole‑4‑carbaldehyde (CAS 1936134-18-7)


Rapid Assembly of 3,4‑Disubstituted Pyrazole Libraries via Tandem Cross‑Coupling and Aldehyde Condensation

Medicinal chemistry teams leverage 3‑bromo‑1H‑pyrazole‑4‑carbaldehyde to generate diverse compound libraries in two steps: first, Suzuki–Miyaura coupling installs an aryl/heteroaryl group at the 3‑position; second, the intact 4‑aldehyde is condensed with amines or hydrazines to form imines, hydrazones, or fused heterocycles. This orthogonal reactivity, unavailable with unhalogenated pyrazole‑4‑carbaldehyde, accelerates SAR exploration for kinase inhibitors and GPCR modulators [1].

Synthesis of π‑Extended Poly(hetero)aromatic Materials via Directed C–H Arylation

Researchers developing organic electronic materials utilize the 3‑bromo directing group to achieve β‑C–H arylation of the pyrazole ring. This method enables the construction of fused, π‑conjugated systems in a highly atom‑economical fashion. Unsubstituted pyrazole‑4‑carbaldehyde cannot participate in this transformation, making the 3‑bromo derivative essential for this synthetic route [1].

Preparation of Aldehyde‑Containing Pyrazole Probes for Cellular Metabolism Studies

Based on enzyme kinetic data showing that 3‑bromo substitution does not alter the oxidation rate by plant ALDH enzymes, this compound is suitable for preparing fluorescent or affinity probes that retain predictable aldehyde reactivity. The aldehyde can be conjugated to reporter groups while the bromine handle remains available for further functionalization, offering a controlled way to study aldehyde‑metabolizing enzymes without introducing unexpected metabolic artifacts [2].

Agrochemical Lead Generation via Convergent Diversification of the Pyrazole Core

Pyrazole‑4‑carbaldehyde derivatives are established intermediates in the synthesis of herbicidal and fungicidal agents. The dual functional handles of 3‑bromo‑1H‑pyrazole‑4‑carbaldehyde allow convergent assembly of candidate molecules, reducing the number of linear synthetic steps and enabling high‑throughput parallel synthesis of agrochemical leads [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.